molecular formula C19H26N2O3 B13048647 Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate

Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate

Cat. No.: B13048647
M. Wt: 330.4 g/mol
InChI Key: UPKUXSMKUJHWGP-UHFFFAOYSA-N
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Description

Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate is a complex organic compound with the molecular formula C19H26N2O3. It is known for its unique spirocyclic structure, which includes a diazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate typically involves multiple steps. One common method starts with the reaction of 1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate with cobalt(II) chloride hexahydrate in methanol, followed by the addition of sodium borohydride under ice-cooling conditions . The mixture is then stirred at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate include:

Uniqueness

What sets this compound apart is its unique spirocyclic structure and the presence of both phenyl and tert-butyl groups.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 1-oxo-6-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-12-10-19(9-11-20-16(19)22)15(13-21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)

InChI Key

UPKUXSMKUJHWGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2=O)C(C1)C3=CC=CC=C3

Origin of Product

United States

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